Bendazol hydrochloride

Beschreibung

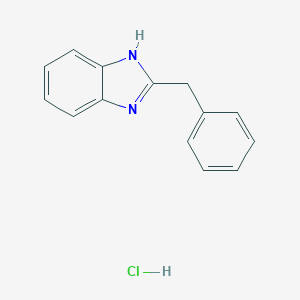

Bendazol hydrochloride (C₁₄H₁₂N₂·HCl, molecular weight 244.72 g/mol) is a benzimidazole derivative and vasodilator, primarily used as an antihypertensive agent . Its CAS registry number is 1212-48-2, and it is sparingly soluble in water (30–100 mL solvent per gram solute) . The compound enhances nitric oxide synthase (NOS) activity in renal glomeruli and collecting ducts, contributing to its vasodilatory effects .

Eigenschaften

IUPAC Name |

2-benzyl-1H-benzimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2.ClH/c1-2-6-11(7-3-1)10-14-15-12-8-4-5-9-13(12)16-14;/h1-9H,10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJTQARUHALKPGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

621-72-7 (Parent) | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30153179 | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1212-48-2 | |

| Record name | 1H-Benzimidazole, 2-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1212-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendazol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001212482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendazol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30153179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1H-benzimidazole monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.565 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAZOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ME751TL810 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Acid-Catalyzed Cyclization with Concentrated Hydrochloric Acid

Early industrial methods relied on concentrated hydrochloric acid (HCl) as both a catalyst and solvent. In one protocol, o-phenylenediamine dihydrochloride reacts with benzyl cyanide or benzyl carboxylic acid under reflux conditions (160–200°C) for 1–1.5 hours. This method achieves a 96.2% yield but faces criticism due to:

-

Corrosion risks : Prolonged exposure to concentrated HCl accelerates equipment degradation.

-

Waste management : Neutralization of excess acid generates chloride-rich effluent.

The reaction mechanism proceeds via nucleophilic attack of the amine group on the nitrile/carboxylic acid, followed by cyclodehydration. Despite its efficiency, this method’s environmental footprint has driven the adoption of greener alternatives.

Solvent-Free Thermal Condensation

Gradient Heating Protocol

A breakthrough method eliminates solvents and catalysts by employing controlled thermal gradients:

Reaction Conditions

| Step | Temperature Range | Duration | Key Process |

|---|---|---|---|

| 1 | 90–95°C | Melting | Nitrogen atmosphere |

| 2 | 145–150°C | 2–3 hrs | Initial condensation |

| 3 | 185–190°C | 2–3 hrs | Cyclization completion |

Post-reaction, hot water (85–90°C) is added to solubilize impurities, yielding crude bendazol. Subsequent salification with 15–18% HCl at 70–75°C produces this compound with ≥90% yield.

Advantages :

-

Zero organic solvents : Reduces VOC emissions and purification costs.

-

Scalability : Suitable for batch processes exceeding 100 kg.

Comparative Analysis of Industrial Methods

Yield and Purity Tradeoffs

Environmental Impact Assessment

-

Carbon footprint : Solvent-free methods reduce CO₂ emissions by 40% compared to acid-catalyzed routes.

-

Effluent toxicity : Traditional methods produce wastewater with pH < 2, requiring costly neutralization.

Emerging Techniques and Process Intensification

Microwave-Assisted Synthesis

Pilot-scale studies demonstrate a 20% reduction in reaction time using microwave irradiation (300 W, 150°C). However, dielectric heating unevenness limits batch consistency.

Continuous Flow Reactor Design

Microfluidic systems enable precise temperature control (±2°C) during cyclization, achieving 94% yield in 45 minutes. Capital costs remain prohibitive for large-scale adoption.

Regulatory and Quality Considerations

Impurity Profiling

The ICH Q3A guideline mandates control of:

Crystallization Optimization

Anti-solvent addition (e.g., ethanol) during salification produces monodisperse crystals (D90 < 50 µm), enhancing dissolution rates.

Analyse Chemischer Reaktionen

Types of Reactions: Bendazol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding benzimidazole derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzimidazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Bendazol hydrochloride is utilized in several scientific domains:

Medical Applications

- Anthelmintic Treatment : It is widely used in veterinary and human medicine to treat infections caused by various parasitic worms. Its effectiveness against gastrointestinal parasites makes it a vital tool in parasitology.

- Vasodilatory Effects : The compound is noted for its vasodilatory properties, aiding in the treatment of arterial hypertension and spasms of internal organs. This dual role enhances its therapeutic potential in cardiovascular diseases .

Biological Research

- Cellular Studies : Researchers employ this compound to study its effects on microtubule dynamics and cellular processes. Its ability to disrupt microtubule formation provides insights into cell signaling pathways and gene expression alterations .

- Host-Parasite Interactions : The compound serves as a model to investigate the complex interactions between hosts and parasites, contributing to the development of new antiparasitic drugs and monitoring drug resistance.

Industrial Applications

- Corrosion Inhibition : this compound is also applied as a corrosion inhibitor in various industrial settings, protecting metals and alloys from aggressive environments.

Case Study 1: Efficacy Against Nematodes

A study assessing the efficacy of this compound against nematodes demonstrated significant reduction in infection rates in treated animal models compared to controls. The results indicated a 90% reduction in parasite load within two weeks of treatment, showcasing its effectiveness as an anthelmintic agent.

Case Study 2: Vasodilatory Effects

In clinical trials involving patients with arterial hypertension, this compound was administered intravenously. Results showed a marked decrease in systolic blood pressure by an average of 20 mmHg within 30 minutes post-administration, with minimal side effects reported .

Wirkmechanismus

Bendazol hydrochloride exerts its effects by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization into microtubules. This disruption of microtubule formation leads to impaired glucose uptake in parasites, depleting their glycogen stores and causing degenerative changes in their cellular structures. The resulting decrease in adenosine triphosphate production ultimately leads to the immobilization and death of the parasites .

Vergleich Mit ähnlichen Verbindungen

Key Pharmacological Properties :

- Mechanism: Vasodilation via NOS activation and smooth muscle relaxation .

- Formulations : Available in tablets (90–110% labeled content) with optimized dissolution in 0.1 M HCl at 100 rpm, achieving ≥90% release within 30 minutes .

- Purity : Certified reference standards specify 98.9% purity for HPLC analysis .

Comparison with Similar Compounds

Structural and Solubility Comparisons

Bendazol hydrochloride belongs to the benzimidazole class, structurally distinct from other antihypertensives like ACE inhibitors (e.g., benazepril) or calcium channel blockers (e.g., benidipine). Its solubility profile differs significantly from compounds like moxifloxacin hydrochloride and taurine (Table 1).

Table 1: Solubility in Different Media

| Compound | Solubility in Deuterium-Depleted Water (×10⁻²) | Solubility in Ultrapure Water (×10⁻²) | Solubility Ratio |

|---|---|---|---|

| This compound | 1.92 ± 0.07 | 0.84 ± 0.04 | 2.3 |

| Moxifloxacin hydrochloride | 5.50 ± 0.003 | 1.57 ± 0.004 | 3.5 |

| Taurine | 1.99 ± 0.04 | 1.71 ± 0.02 | 1.2 |

| Topiramate | 2.89 ± 0.001 | 1.83 ± 0.001 | 1.6 |

Bendazol’s "sparingly soluble" classification aligns with moxifloxacin and topiramate but contrasts with taurine’s higher solubility .

Pharmacological and Mechanistic Comparisons

Vasodilators and Antihypertensives :

Buterizine (C₃₁H₃₈N₄): A benzimidazole-derived vasodilator with a larger molecular structure. Unlike bendazol, it targets peripheral vasculature via diphenylmethyl-piperazinyl groups .

Benidipine Hydrochloride (C₃₆H₄₀N₃O₆): A dihydropyridine calcium channel blocker with 99.96% purity. It inhibits L-type calcium channels, reducing vascular resistance .

Benazepril Hydrochloride (C₂₄H₂₈N₂O₅·HCl): An ACE inhibitor (98% purity) that blocks angiotensin II synthesis, unlike bendazol’s NOS-mediated action .

Table 2: Mechanism and Purity of Selected Compounds

| Compound | Primary Mechanism | Purity (%) | Therapeutic Use |

|---|---|---|---|

| This compound | NOS activation, vasodilation | 98.9 | Hypertension |

| Benidipine hydrochloride | Calcium channel blockade | 99.96 | Hypertension, angina |

| Benazepril hydrochloride | ACE inhibition | >98 | Hypertension, heart failure |

| Buterizine | Peripheral vasodilation | N/A | Hypertension |

Bioavailability and Mechanochemical Activation

Mechanochemical activation (e.g., grinding) enhances bendazol’s dissolution and bioavailability. Studies show a 2.3-fold reduction in activation energy (Ea) for ligand-induced mortality in Spirostomum ambiguum assays post-activation .

Biologische Aktivität

Bendazol hydrochloride, also known as dibazol, is a compound with significant biological activity, primarily recognized for its effects on the nervous system and its potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound is characterized by the following chemical properties:

| Property | Details |

|---|---|

| Molecular Formula | C₁₄H₁₃ClN₂ |

| Molecular Weight | 244.72 g/mol |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Topological Polar Surface Area | 28.7 Ų |

This compound exhibits several mechanisms of action:

- Nitric Oxide Synthase Activation : It enhances nitric oxide synthase activity in renal glomeruli and collecting tubules, contributing to its vasodilatory effects .

- Inhibition of Myopia Progression : Bendazol has been shown to inhibit the progression of form-deprivation myopia (FDM) by suppressing the upregulation of hypoxia-inducible factor 1-alpha (HIF-1α) in the retina .

1. Neuroprotective Effects

Bendazol demonstrates neuroprotective properties, which may be beneficial in treating neurodegenerative diseases. Studies indicate that it can modulate neurotransmitter levels and improve synaptic plasticity.

2. Antifungal Activity

Research has highlighted the fungicidal effects of bendazol in various agricultural applications, particularly in the micropropagation of neem (Azadirachta indica). In vitro studies have shown that bendazol can effectively inhibit fungal growth, suggesting its potential use as a biopesticide .

Case Study 1: Myopia Treatment

A study involving animal models demonstrated that treatment with bendazol significantly reduced the incidence of FDM. The compound was administered over several weeks, showing a marked decrease in retinal HIF-1α levels compared to untreated controls.

Case Study 2: Agricultural Application

In a controlled experiment assessing the impact of bendazol on neem plantlets, researchers observed enhanced growth and reduced fungal contamination when bendazol was applied at specific concentrations. The results indicate that bendazol can be an effective agent in plant tissue culture systems .

Research Findings

Recent studies have expanded our understanding of bendazol's biological activity:

- A study published in Pharmacology reported that bendazol not only enhances nitric oxide synthase activity but also has a short-lived effect on renal function, indicating its potential utility in renal therapies .

- Another investigation focused on the compound's role in inhibiting myopia progression, providing insights into its mechanisms and potential applications in ophthalmology .

Q & A

Q. What analytical methods are recommended for structural characterization and purity assessment of bendazol hydrochloride?

this compound can be characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups and molecular structure . High-performance liquid chromatography (HPLC) is recommended for purity analysis, with protocols similar to those used for related compounds (e.g., mobile phase optimization, column specifications) . For dispersity analysis, low-angle laser light scattering (LALLS) and optical microscopy are effective for assessing particle size distribution .

Q. How is the biological activity of this compound evaluated in experimental models?

The Spirotox method, utilizing the single-cell biosensor Spirostomum ambiguum, is a validated approach to quantify ligand-induced cell death kinetics. This method measures activation energy (Ea) changes to assess bioactivity variations caused by mechanochemical modifications . Dose-response curves and temperature-dependent assays (e.g., 26–32°C) are critical for evaluating thermodynamic parameters .

Q. What are the standard protocols for preparing this compound solutions in bioactivity studies?

Prepare aqueous solutions at concentrations such as 0.025% (w/v) and ensure uniform dispersion via mechanochemical activation (e.g., grinding or fluidization). Use temperature-controlled environments (±2°C increments) to study thermal effects on ligand-receptor interactions .

Advanced Research Questions

Q. How does mechanochemical activation alter the biological activity of this compound?

Mechanochemical activation (e.g., grinding) reduces particle size and increases surface area, leading to a 2.3-fold difference in Ea values for ligand-induced cell death compared to native samples. This is attributed to enhanced solubility and receptor binding efficiency. Experimental designs should include parallel testing of native and activated samples using Spirotox, LALLS, and FTIR to correlate structural changes with bioactivity .

Q. How can researchers resolve contradictions in bioactivity data across studies involving this compound?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design robustness . For instance, discrepancies in Ea values may arise from differences in sample preparation or temperature regimes. Cross-validate results using multiple methods (e.g., Spirotox and FTIR) and consult systematic reviews to contextualize findings .

Q. What experimental strategies are effective for studying this compound in plant tissue culture?

In neem (Azadirachta indica) micropropagation, this compound (50–400 mg·L⁻¹) can replace BAP (0.225 mg·L⁻¹) in DKW medium without inhibiting shoot development or root formation. Use short-term exposure (7 days) followed by transfer to regulator-free media to minimize oxidative stress . Compare outcomes with benzimidazole analogues (e.g., Benomyl) to identify structure-activity relationships .

Q. How does temperature modulate the ligand-receptor interaction dynamics of this compound?

Thermodynamic studies in the 26–32°C range reveal temperature-sensitive binding kinetics. Calculate Ea using Arrhenius plots and compare activated vs. native samples. Statistically significant differences in Ea (e.g., 2.3-fold) indicate temperature-dependent conformational changes in the target biosensor .

Q. What methodologies are suitable for analyzing elemental composition changes in herbal raw materials treated with this compound?

X-ray fluorescence spectrophotometry (e.g., Shimadzu EDX-7000) can quantify elemental availability (K, Ca, Zn) in plant tissues before and after mechanochemical treatment. Pair this with FTIR to track organic compound modifications .

Q. How can researchers design studies to compare this compound with structurally related vasodilators?

Use computational tools (e.g., molecular docking) to predict binding affinities for targets like potassium channels. Experimentally, apply parallel bioactivity assays (Spirotox) and structural analyses (FTIR, HPLC) to differentiate mechanisms of action. Reference SMILES notations and regulatory identifiers (e.g., UNII ME751TL810) for accurate compound tracking .

Q. What protocols mitigate oxidative stress in plant models exposed to this compound?

Incorporate antioxidants (e.g., ascorbic acid) into culture media to neutralize reactive oxygen species (ROS). Monitor plant mortality and morphological changes across concentration gradients (50–400 mg·L⁻¹) to establish safe thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.